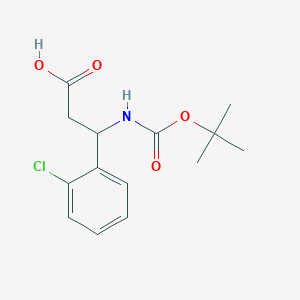

3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

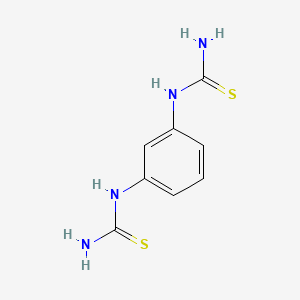

The compound 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some properties and synthetic methods that might be applicable.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include esterification and protection of functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, an intermediate in the production of Biotin, was achieved through a three-step process starting from L-cystine, with an overall yield of 67% . This suggests that the synthesis of this compound could also involve similar protection strategies for the amino group using tert-butoxycarbonyl (Boc) and possibly a chlorination step to introduce the 2-chlorophenyl group.

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds similar to this compound can be studied using techniques such as Fourier transform infrared (FT-IR) and Raman spectroscopy. For example, the molecular structure and properties of 4-amino-3(4-chlorophenyl) butanoic acid were analyzed using Hartree–Fock and B3LYP methods, providing insights into the vibrational modes, molecular orbitals, and thermodynamic properties . These methods could be applied to the compound of interest to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the energy gap between them, are critical in determining the chemical reactivity. The first-order hyperpolarizability and related properties can also be calculated to understand the non-linear optical properties and stability of the molecule . These analyses can provide valuable information on the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on computational studies. For instance, the computed thermodynamic properties, such as zero-point vibrational energies, rotational constants, entropies, and dipole moment, can offer insights into the stability and behavior of the compound under different conditions . Additionally, the potential energy distribution (PED) can help in understanding the contribution of different vibrational modes to the overall molecular vibrations. These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

Asymmetric Hydrogenation in Pharmacophore Preparation

Kubryk and Hansen (2006) explored the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands, which led to the synthesis of a beta-amino acid pharmacophore, a compound structurally related to 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid. This process highlighted the compound's utility in synthesizing amino esters with high enantiomeric excess, important for pharmaceutical applications (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogues

Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The process involved coupling a glycine derivative similar to this compound with other compounds, yielding enantiopure products with high enantiomeric excess (Pajouhesh et al., 2000).

Catalyst in N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) studied the N-tert-butoxycarbonylation of amines, using a catalyst related to this compound. This process is significant for producing N-Boc derivatives chemoselectively, essential in peptide synthesis and protecting amino acids from racemization (Heydari et al., 2007).

Synthesis of Thiadiazole Derivatives with Antimicrobial Activity

Pund et al. (2020) synthesized new compounds from a starting material structurally similar to this compound, leading to thiadiazole derivatives. These compounds demonstrated significant antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Pund et al., 2020).

Intermediate in Synthesis of Natural Products

Qin et al. (2014) utilized a derivative of this compound as a key intermediate in the synthesis of Biotin, a crucial vitamin involved in metabolic processes. This study highlights the compound's role in synthesizing biologically significant molecules (Qin et al., 2014).

properties

IUPAC Name |

3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKHFGREKMCWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395845 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284493-66-9 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284493-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)